2-(インドリン-1-イル)酢酸塩酸塩

説明

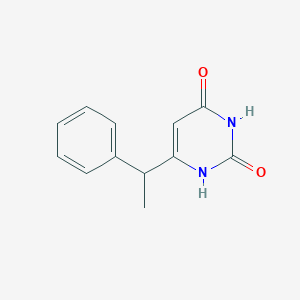

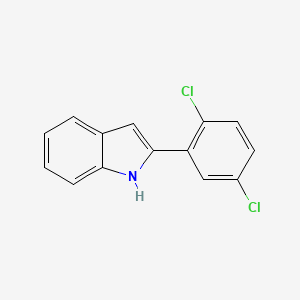

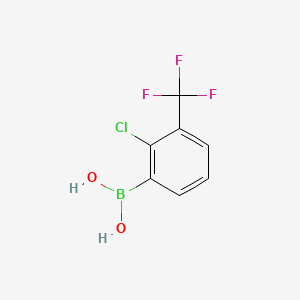

2-(Indolin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2. The indoline structure is an important element of many natural and synthetic molecules with significant biological activity . Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis

The molecular structure of 2-(Indolin-1-yl)acetic acid consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The exact mass of the molecule is 177.078978594 g/mol .Chemical Reactions Analysis

The indoline structure is widely used in drug design because of its special structure and properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Indolin-1-yl)acetic acid include a molecular weight of 177.20 g/mol, XLogP3-AA of 1.7, one hydrogen bond donor count, three hydrogen bond acceptor count, and two rotatable bond count . The topological polar surface area is 40.5 Ų .作用機序

Target of Action

It is known that indole derivatives, which include 2-(indolin-1-yl)acetic acid hydrochloride, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A . The exact mechanism by which 2-(indolin-1-yl)acetic acid hydrochloride interacts with its targets remains to be elucidated.

Biochemical Pathways

For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The downstream effects of these pathways can vary widely, depending on the specific biological activity involved.

Result of Action

For example, some indole derivatives have shown anti-inflammatory and analgesic activities . The specific effects of 2-(indolin-1-yl)acetic acid hydrochloride at the molecular and cellular level remain to be elucidated.

Action Environment

It is known that the biological activity of indole derivatives can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and temperature

実験室実験の利点と制限

The use of 2-(Indolin-1-yl)acetic acid hydrochloride in lab experiments has several advantages, including its small size, which makes it easy to handle and synthesize. Additionally, it is relatively inexpensive and can be used in a variety of experimental systems. One limitation of 2-(Indolin-1-yl)acetic acid hydrochloride is that its effects can vary depending on the experimental system and the concentration of the compound used.

将来の方向性

The use of 2-(Indolin-1-yl)acetic acid hydrochloride in scientific research is likely to continue to expand in the future. Possible future directions include the use of 2-(Indolin-1-yl)acetic acid hydrochloride to study the effects of environmental stressors on cells and tissues, as well as the effects of drugs on cell metabolism. Additionally, it could be used to study the effects of hormones on cells and tissues, as well as the effects of gene expression. Finally, it could be used to study the effects of drugs on the development and functioning of the nervous system.

科学的研究の応用

抗ウイルス活性

インドール誘導体は、顕著な抗ウイルス活性を示しています。 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換-カルボン酸エステル誘導体は、抗ウイルス剤として調製および報告されています . これらの化合物は、インフルエンザAに対する阻害活性を示しました .

抗炎症作用

インドール誘導体は、抗炎症作用も持ちます。 これらは、様々な炎症性疾患の治療に使用することができます .

抗がん作用

インドール誘導体は、抗がん作用を持つことが判明しています。 これらは、複数の受容体に高い親和性で結合することができ、新しい抗がん剤の開発に役立ちます .

抗HIV活性

インドール誘導体は、抗HIV活性を示しています。 これは、HIV治療薬の開発において貴重な資源となります .

抗酸化作用

インドール誘導体は、抗酸化作用を持ちます。 これらは、体内の有害なフリーラジカルの中和に役立ちます .

抗菌活性

インドール誘導体は、顕著な抗菌活性を示しています。 これらは、新しい抗菌剤の開発に使用することができます .

抗糖尿病作用

インドール誘導体は、糖尿病の治療において可能性を示しています。 これらは、新しい糖尿病薬の開発において活用できる抗糖尿病作用を持っています .

抗マラリア作用

インドール誘導体は、マラリアの治療において可能性を示しています。 これらは、新しい抗マラリア薬の開発において活用できる抗マラリア作用を持っています .

結論として、「2-(インドリン-1-イル)酢酸塩酸塩」は、その多様な生物学的活性により、科学研究において幅広い用途を持っています。 この化合物とその誘導体は、新しい治療の可能性を探求するために、大きな可能性を持っていることは明らかです .

特性

IUPAC Name |

2-(2,3-dihydroindol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11;/h1-4H,5-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRZJQBFXCYXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1094607-31-4 | |

| Record name | 1H-Indole-1-acetic acid, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094607-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine](/img/structure/B1461752.png)

![[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B1461754.png)